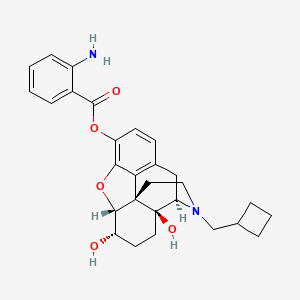

Nalbuphine 3-anthranilate

Description

Properties

CAS No. |

104160-14-7 |

|---|---|

Molecular Formula |

C28H32N2O5 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate |

InChI |

InChI=1S/C28H32N2O5/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2/t20-,22+,25-,27-,28+/m0/s1 |

InChI Key |

DPEUYHUBXBQEHM-QLDGPFJWSA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Nalbuphine 3 Anthranilate

Established Synthetic Pathways for Nalbuphine (B1235481) 3-anthranilate

The primary route for the synthesis of Nalbuphine 3-anthranilate is through the esterification of the parent compound, nalbuphine. This involves the formation of an ester linkage between the 3-hydroxyl group of nalbuphine and the carboxyl group of an anthranilic acid derivative.

The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group at the C-3 position of the nalbuphine morphinan (B1239233) core. This reaction is a common method for modifying the properties of morphinan-based compounds. The general scheme for this reaction involves the activation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of nalbuphine.

Common esterification methods that can be employed include:

Fischer-Speier Esterification: This method involves reacting nalbuphine with anthranilic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heat. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Steglich Esterification: A milder and often more efficient method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach allows the reaction to proceed at room temperature, which can be advantageous for sensitive substrates.

Acyl Chloride or Anhydride (B1165640) Method: Anthranilic acid can be converted to a more reactive acyl chloride or anhydride derivative. This activated form then readily reacts with the 3-hydroxyl group of nalbuphine, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

The choice of method depends on the desired yield, purity, and the stability of the starting materials under the reaction conditions.

Anthranilic acid and its derivatives serve as the acylating agent in the synthesis of this compound. nih.govmdpi.com These compounds are aromatic amino acids and their derivatives have been explored for various applications in medicinal chemistry. ijpsjournal.com The selection of a specific anthranilic acid derivative can be guided by the desired physicochemical and biological properties of the final product.

For the synthesis of the parent this compound, anthranilic acid itself is used. However, substituted anthranilic acid derivatives can also be employed to create a library of related compounds. The electronic and steric properties of substituents on the anthranilic acid ring can influence the reactivity of the carboxyl group and the properties of the resulting ester.

| Anthranilic Acid Derivative | Potential Impact on Synthesis and Properties |

| Anthranilic acid | Forms the parent this compound. |

| N-Methylanthranilic acid | May alter the electronic properties and steric hindrance around the carboxyl group, potentially affecting reaction rates. |

| 5-Chloroanthranilic acid | The electron-withdrawing chloro group can increase the acidity of the carboxylic acid, potentially facilitating the reaction. |

| 3,5-Dibromoanthranilic acid | The bulky and electron-withdrawing bromo groups can significantly alter the steric and electronic environment, influencing both the synthesis and the properties of the final product. |

Advanced Synthetic Approaches for Enhanced Yield and Purity

One such approach is the use of solid-phase synthesis . In this technique, nalbuphine can be immobilized on a solid support, followed by reaction with an excess of the activated anthranilic acid derivative. This method facilitates the removal of excess reagents and byproducts through simple filtration and washing, leading to a purer product upon cleavage from the support.

Another advanced technique is the use of flow chemistry . In a flow reactor, the reactants are continuously pumped through a heated and pressurized tube or a microreactor. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety compared to traditional batch processes.

Furthermore, the use of enzyme-catalyzed esterification represents a green chemistry approach. Lipases are enzymes that can catalyze ester formation under mild conditions, often with high chemo- and regioselectivity. This can be particularly advantageous for complex molecules like nalbuphine, as it minimizes the need for protecting groups and reduces the formation of unwanted byproducts.

Structural Confirmation and Purity Validation Methodologies in Research

The structural confirmation and purity assessment of the synthesized this compound are crucial steps to ensure the identity and quality of the compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The formation of the ester linkage can be confirmed by the appearance of new signals corresponding to the anthranilate moiety and a downfield shift of the proton and carbon signals near the 3-hydroxyl group of the nalbuphine core.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm-1, and the disappearance of the broad O-H stretch of the phenolic hydroxyl group of nalbuphine.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, further confirming the chemical formula of this compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. researchgate.net By using a suitable stationary and mobile phase, this compound can be separated from any unreacted starting materials, byproducts, or other impurities. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The difference in the Rf values of the starting materials and the product can indicate the conversion of reactants to the desired ester.

The following table summarizes the expected analytical data for this compound:

| Analytical Technique | Expected Observation |

| 1H NMR | Appearance of aromatic proton signals from the anthranilate ring; downfield shift of the H-3 proton of the nalbuphine core. |

| 13C NMR | Appearance of a carbonyl carbon signal for the ester group; signals corresponding to the carbons of the anthranilate ring. |

| FTIR (cm-1) | Presence of a strong C=O stretch (ester) around 1740 cm-1; disappearance of the phenolic O-H stretch. |

| HRMS (m/z) | Molecular ion peak corresponding to the exact mass of C28H30N2O5. |

| HPLC | A single major peak indicating high purity. |

Prodrug Design Principles and Biopharmaceutical Rationale for Nalbuphine 3 Anthranilate

Theoretical Framework of Prodrug Development in Opioid Analgesia Research

Prodrugs are pharmacologically inert compounds that undergo an in vivo chemical or enzymatic transformation to release the active parent drug. ijpsjournal.comnih.gov This approach is particularly relevant in opioid research, where optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug can significantly enhance its clinical utility. nih.govresearchgate.net The primary goal is to transiently modify the physicochemical properties of the opioid, such as lipophilicity or water solubility, to overcome specific biopharmaceutical barriers. nih.govnih.gov

Carrier-linked prodrugs involve the temporary linkage of an active drug to a carrier moiety through a covalent bond. ijpsonline.com This carrier is typically a non-toxic, biologically inert molecule that is designed to be cleaved in a specific physiological environment, releasing the parent drug. ijpsonline.com The selection of the carrier and the type of chemical linkage are crucial for determining the prodrug's stability, site of activation, and release rate. nih.govijpsonline.com

Benefits of this approach in opioid research include:

Enhanced Absorption: By masking polar functional groups and increasing lipophilicity, the prodrug can better permeate biological membranes like the gastrointestinal tract. ijpsonline.com

Site-Specific Delivery: Carriers can be designed to be recognized by specific enzymes or transporters in a target tissue, concentrating the drug's effect.

Prolonged Duration of Action: The rate of cleavage of the carrier from the drug can be controlled, leading to a sustained release of the active opioid over an extended period. nih.gov

For a carrier-linked prodrug to be successful, it must remain intact until it reaches the desired site of absorption or action, and the subsequent cleavage of the carrier must occur efficiently to liberate the active drug. ijpsonline.com The released carrier moiety must be non-toxic and easily eliminated from the body. ijpsonline.com

A bio-precursor prodrug is a compound that is already in a relatively active form but is further metabolized in the body into a more active species. nih.gov This type of prodrug does not involve a carrier moiety but rather relies on metabolic activation, often through oxidative or reductive pathways, to generate the active therapeutic agent. researchgate.netnih.gov A classic example in opioid research is codeine, which is demethylated by the CYP2D6 enzyme in the liver to its active form, morphine. nih.gov

The design of bio-precursor prodrugs is based on a retrometabolic approach, where the known metabolic pathways of a drug are considered to design a precursor that will be efficiently converted to the active form. nih.gov This strategy is employed to tackle various shortcomings of a drug, including its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

| Prodrug Strategy | Mechanism | Primary Goal in Opioid Research | Example |

| Carrier-Linked | Covalent attachment of a promoiety to the parent drug, which is later cleaved enzymatically or chemically. ijpsonline.com | Improve bioavailability, alter solubility, achieve sustained release. nih.govijpsonline.com | Ester prodrugs of morphine to increase lipophilicity. ku.dk |

| Bio-precursor | A molecule that is metabolized into the active drug through bodily processes (e.g., oxidation). nih.gov | Overcome metabolic instability, bypass first-pass effect. nih.govnih.gov | Codeine is metabolized to morphine. nih.gov |

Strategic Design for Modulation of Nalbuphine's Biopharmaceutical Properties

Nalbuphine (B1235481) is a potent synthetic opioid agonist-antagonist analgesic. drugbank.comnih.gov However, its clinical use in oral formulations is significantly hampered by its poor oral bioavailability, which is a result of extensive first-pass metabolism in the liver. nih.govnih.gov The creation of a prodrug like Nalbuphine 3-anthranilate is a strategic approach designed to circumvent these limitations.

Oral nalbuphine exhibits an absolute bioavailability of only about 16-17%. nih.gov This is primarily due to extensive metabolism in the liver before it can reach systemic circulation, a phenomenon known as the first-pass effect. nih.govnih.gov The liver metabolizes nalbuphine predominantly through glucuronidation and hydroxylation. termedia.plnih.gov

By converting nalbuphine into a prodrug, such as an ester, its metabolic profile can be temporarily altered. The prodrug form may not be a substrate for the metabolic enzymes that act on the parent nalbuphine, allowing it to bypass extensive first-pass clearance. frontiersin.org Some prodrug strategies aim to leverage alternative absorption pathways, such as the intestinal lymphatic system, which drains directly into systemic circulation, thereby avoiding the liver. frontiersin.orgmdpi.com This approach has been shown to significantly enhance the oral bioavailability of other opioids like buprenorphine. frontiersin.org The acetylsalicylate ester prodrug of nalbuphine was previously investigated as a means to improve oral bioavailability. google.com

Pharmacokinetic Profile of Oral vs. Intravenous Nalbuphine

| Parameter | Intravenous (10 mg) | Oral (45 mg) |

|---|---|---|

| Mean Cmax | 53 ng/mL | 14.4 - 15.5 ng/mL |

| Mean Tmax | 5 minutes | 0.9 - 1.2 hours |

| Mean Elimination Half-life | 2.3 hours | 6.9 - 7.7 hours |

| Absolute Bioavailability | N/A | 16.4 - 17.4% |

Data sourced from a pharmacokinetic study in healthy volunteers. nih.gov

Esterification is a common and effective method for creating carrier-linked prodrugs. google.com In the case of this compound, an ester bond is formed between the phenolic 3-hydroxyl group of nalbuphine and anthranilic acid. This chemical modification imparts several key advantages for absorption.

Enzymatic Lability and Bioreversible Transformation in Prodrug Systems

A fundamental requirement of a prodrug is that it must be efficiently and predictably converted back to the active parent drug within the body. nih.govijpsonline.com This process is known as bioreversible transformation. For ester prodrugs like this compound, this conversion is typically mediated by ubiquitous enzymes called esterases. nih.gov

Esterases are present in high concentrations in various biological tissues and fluids, including the liver, plasma, and the intestinal wall. nih.gov When this compound is absorbed into the bloodstream or enters the liver, these enzymes recognize and cleave the ester bond. This enzymatic hydrolysis is a highly efficient process that releases the active nalbuphine molecule and the promoiety, anthranilic acid. nih.gov

The ideal ester prodrug should exhibit sufficient chemical stability to prevent premature degradation in the gastrointestinal tract but should be labile enough to be rapidly cleaved by systemic esterases to ensure timely onset of the therapeutic effect. nih.gov This balance between stability and enzymatic lability is a critical factor in the design and success of any ester-based prodrug system. google.comnih.gov

Preclinical Pharmacokinetic and Metabolic Research of Nalbuphine 3 Anthranilate

In Vitro Bioconversion and Hydrolysis Kinetics

The conversion of the prodrug nalbuphine (B1235481) 3-anthranilate to its active form, nalbuphine, is primarily mediated by enzymatic hydrolysis. The rate of this bioconversion is a critical factor in determining the pharmacokinetic profile of the prodrug and varies significantly across different biological environments and species.

Enzymatic Hydrolysis Rates in Animal and Human Biological Matrices

In vitro studies have demonstrated that nalbuphine 3-anthranilate undergoes hydrolysis in various biological matrices, including plasma and liver homogenates. The rate of this hydrolysis is dependent on the enzymatic activity present in these tissues. Research indicates that the hydrolysis of nalbuphine esters, including the 3-anthranilate ester, occurs in rat, monkey, dog, and human plasma, as well as in human whole blood, and rat and dog liver and intestine homogenates.

While specific quantitative data on the hydrolysis rates of this compound is limited in publicly available literature, the principle of esterase-mediated hydrolysis is well-established for similar prodrugs. The half-life of hydrolysis for morphine 3-esters in human plasma, for instance, has been shown to range widely, from 0.5 to over 300 hours, highlighting the significant impact of the ester group on the rate of conversion.

Table 1: Investigated Biological Matrices for this compound Hydrolysis

| Biological Matrix | Species Investigated |

| Plasma | Rat, Monkey, Dog, Human |

| Whole Blood | Human |

| Liver Homogenates | Rat, Dog |

| Intestine Homogenates | Rat, Dog |

Species-Dependent Metabolic Stability and Prodrug Activation

Significant inter-species variations have been observed in the hydrolysis rates of nalbuphine prodrugs, which directly impacts their metabolic stability and activation. These differences are crucial for the extrapolation of preclinical data to human subjects.

Studies on nalbuphine and its ester prodrugs have revealed large inter-species variations in both prodrug hydrolysis rates and the oral bioavailability of nalbuphine. Among the animal models studied, the dog has been identified as bearing the closest resemblance to humans in terms of these pharmacokinetic parameters. This suggests that dogs may be a more predictive preclinical model for studying the disposition of nalbuphine prodrugs intended for human use. The effective activation of the prodrug to release nalbuphine is a key determinant of its therapeutic efficacy.

Preclinical Disposition Studies (Absorption, Distribution, Metabolism) of this compound

The disposition of this compound and its active metabolite, nalbuphine, has been investigated in preclinical models to understand its absorption, distribution, and metabolic fate. As a prodrug, the primary goal is to enhance the oral delivery of nalbuphine by masking the phenolic hydroxyl group susceptible to first-pass metabolism.

Determination of Prodrug and Active Metabolite Concentrations in Biological Samples

The analysis of nalbuphine and its prodrugs in biological samples is essential for pharmacokinetic studies. Various analytical methods have been developed for the determination of nalbuphine in plasma and urine, including high-performance liquid chromatography (HPLC) with electrochemical detection, gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods are crucial for quantifying the concentrations of both the intact prodrug and the released active moiety, nalbuphine, allowing for a comprehensive assessment of the prodrug's performance.

Identification and Characterization of Metabolic Pathways for Nalbuphine and its Anthranilate Ester

The primary metabolic pathway for this compound is its hydrolysis to nalbuphine. Once released, nalbuphine undergoes extensive metabolism, primarily in the liver. The main metabolic routes for nalbuphine are N-dealkylation to form nornalbuphine and oxidation to produce 6-ketonalbuphine. Additionally, nalbuphine and its metabolites are subject to conjugation reactions, predominantly glucuronidation.

The use of the anthranilate ester as a prodrug is designed to protect the phenolic hydroxyl group of nalbuphine from undergoing extensive first-pass conjugation, thereby increasing the amount of active drug that reaches systemic circulation after oral administration. Studies in dogs have shown that administration of this compound leads to a significant increase in the oral bioavailability of nalbuphine, approximately 9-fold higher than that of nalbuphine itself. This demonstrates the success of the prodrug strategy in reducing first-pass metabolism.

Table 2: Oral Bioavailability of Nalbuphine and its Prodrugs in Dogs

| Compound | Oral Bioavailability (%) |

| Nalbuphine | Low |

| This compound | Increased approximately 9-fold |

Receptor Binding and Preclinical Pharmacodynamic Investigations of Nalbuphine 3 Anthranilate

In Vitro Opioid Receptor Binding Affinity and Selectivity Studies

Nalbuphine (B1235481) is a semi-synthetic opioid that exhibits a mixed agonist-antagonist profile through its interaction with various opioid receptors. tci-thaijo.org Its distinct pharmacological effects are a direct result of its varying affinities and activities at these sites. researchgate.net

Nalbuphine demonstrates a high affinity for the mu (μ) opioid receptor, where it functions primarily as an antagonist or partial agonist. drugbank.comnih.gov In displacement studies using rat brain homogenates, nalbuphine showed a high affinity for μ-receptors with an inhibitory constant (Ki) of 0.5 nM. nih.gov This strong binding affinity underscores its ability to compete with and displace μ-receptor agonists like morphine. nih.gov Saturation studies have further elucidated this interaction, showing that morphine can selectively block the high-affinity component of [3H]nalbuphine binding. nih.gov This antagonist activity at the μ-receptor contributes to nalbuphine's favorable safety profile, particularly regarding a ceiling effect on respiratory depression. researchgate.net

At the kappa (κ) opioid receptor, nalbuphine acts as an agonist, which is responsible for its primary analgesic effects. drugbank.comnih.gov Compared to its affinity for the μ-receptor, its binding affinity for the κ-receptor is lower. nih.gov Displacement studies have determined the Ki of nalbuphine at κ-receptors to be 29 nM. nih.gov The selective κ-agonist U-50,488H has been shown to block the low-affinity component of [3H]nalbuphine binding, confirming this interaction. nih.gov The agonist activity at κ-receptors provides analgesia with a reduced risk of the adverse effects typically associated with μ-agonists. researchgate.net

Nalbuphine has a significantly lower affinity for the delta (δ) opioid receptor compared to its affinity for μ and κ receptors. drugbank.comnih.gov The inhibitory constant (Ki) for nalbuphine at δ-receptors was found to be 60 nM. nih.gov Autoradiographic studies have confirmed this low affinity, showing that nalbuphine does not significantly alter binding at δ-receptors even at concentrations that completely displace binding at μ and κ sites. nih.gov

While specific studies on Nalbuphine 3-anthranilate are absent, research into the parent compound, nalbuphine, has revealed interactions with the Nociceptin (B549756)/Orphanin FQ (NOP) receptor system. Studies have shown that nalbuphine binds to the NOP receptor, and this interaction is believed to mediate a delayed-onset anti-analgesia. This effect is not mediated by κ-opioid receptors but can be blocked by selective NOP receptor antagonists.

Structure-Activity Relationship (SAR) Analysis of this compound

A specific structure-activity relationship (SAR) analysis for this compound is not available in the existing literature. The following section discusses the hypothetical influence of the anthranilate moiety based on general principles of morphinan (B1239233) SAR.

The addition of an anthranilate ester at the 3-position of the nalbuphine molecule involves the modification of the phenolic hydroxyl group. In the morphinan class of compounds, this 3-hydroxyl group is a critical pharmacophore for interaction with opioid receptors. Esterification of this group, creating a prodrug, can significantly alter the compound's properties.

Typically, such a modification reduces the compound's intrinsic binding affinity for opioid receptors because the free hydroxyl group is often essential for optimal receptor interaction. The ester moiety would need to be cleaved in vivo (e.g., by plasma or tissue esterases) to release the active nalbuphine molecule. Therefore, the anthranilate moiety in this compound would be expected to primarily influence the pharmacokinetic properties of the drug, such as its absorption, distribution, and metabolism, rather than its direct receptor binding profile. The size, lipophilicity, and electronic properties of the anthranilate group would dictate the rate of hydrolysis back to nalbuphine, thereby affecting the onset and duration of action. For instance, a recent study on Nalbuphine-6-glucuronide, a metabolite, showed that modification at the 6-position altered binding affinity and selectivity for μ- and κ-opioid receptors, suggesting that modifications to the core nalbuphine structure can indeed modulate its receptor interaction profile. nih.gov However, without direct experimental data for the 3-anthranilate derivative, its precise impact on receptor interactions remains speculative.

Correlation Between Prodrug Structure, Bioconversion, and Receptor Activation

This compound is a prodrug of nalbuphine, meaning it is an inactive or less active compound that is metabolized in the body to the active drug, nalbuphine. The structure consists of nalbuphine linked to anthranilic acid via an ester bond. This chemical modification is central to its design and function. The bioconversion of this compound to nalbuphine occurs through the enzymatic hydrolysis of this ester linkage by esterases present in the body.

The rate and efficiency of this bioconversion process are directly influenced by the structure of the prodrug. This conversion is a critical step, as the released nalbuphine is then free to interact with opioid receptors to produce its pharmacological effects. The primary goal of this prodrug strategy is to alter the pharmacokinetic profile of nalbuphine, potentially leading to a more sustained release and prolonged duration of action compared to the administration of nalbuphine itself. The speed at which nalbuphine becomes available to activate κ-opioid receptors and antagonize μ-opioid receptors is, therefore, intrinsically linked to the rate of this enzymatic cleavage.

Preclinical Pharmacodynamic Effects Related to Opioid Receptor Modulation

The active metabolite, nalbuphine, is a mixed agonist-antagonist opioid. It primarily acts as an agonist at kappa (κ) opioid receptors and an antagonist at mu (μ) opioid receptors. drugbank.comresearchgate.net This dual action is responsible for its analgesic effects while also giving it a distinct profile from other opioids like morphine. nih.govnih.gov

Preclinical studies in animal models are essential for evaluating the pain-relieving (analgesic) efficacy of a compound. In rats, nalbuphine has been shown to produce analgesic effects in the hot plate test, a model used to assess response to thermal pain. researchgate.netpvj.com.pk Studies have demonstrated that various doses of nalbuphine were analgesic after the first administration. researchgate.netpvj.com.pk The analgesic potency of nalbuphine is considered to be essentially equivalent to that of morphine on a milligram-for-milligram basis. drugbank.comnih.govusdoj.gov

The table below summarizes findings from preclinical animal models used to assess the analgesic effects of nalbuphine, the active metabolite of this compound.

| Animal Model | Pain Type | Key Findings |

| Rat Hot Plate Test | Acute Thermal Pain | Nalbuphine administration resulted in a reduced pain perception. researchgate.netpvj.com.pk |

| Rat Cold Ethanol Tail-Flick Test | Acute Thermal Pain | Intramuscular administration of nalbuphine provided approximately 2 hours of analgesia. nih.gov |

| Feline Models | General Pain | Nalbuphine has been observed to provide mild analgesia of short duration. vasg.org |

The onset and duration of nalbuphine's effects have been characterized in several preclinical models. Following intravenous administration, the onset of action is rapid, occurring within 2 to 3 minutes. nih.govusdoj.govnih.gov After subcutaneous or intramuscular injection, the onset is typically within 15 minutes. nih.govusdoj.govnih.gov

The duration of analgesic activity has been reported to range from 3 to 6 hours. usdoj.govnih.gov However, pharmacokinetic studies in different animal species show variability. For instance, one study in rats reported about 2 hours of analgesia. nih.gov In rhesus monkeys, the discriminative stimulus effects of nalbuphine had a duration of action of less than 5.25 hours. nih.gov The development of ester prodrugs of nalbuphine, such as nalbuphine decanoate, has been shown to increase the analgesic duration significantly in rats, suggesting a similar potential for this compound. nih.gov

Nalbuphine's interaction with opioid receptors leads to distinct behavioral responses in animal studies, reflecting its mixed agonist-antagonist profile. As a kappa-opioid receptor agonist, it can produce sedation. vasg.org In dogs, nalbuphine has been shown to provide minimal sedation when used alone but can produce significant sedation when combined with other agents. vasg.orgnih.gov

Its antagonist action at mu-opioid receptors means it can precipitate withdrawal symptoms in animals dependent on mu-agonist opioids. drugbank.com Studies in rhesus monkeys have focused on the discriminative stimulus effects of nalbuphine, which are the subjective effects that allow an animal to distinguish it from a placebo. These studies found that the discriminative effects of nalbuphine are mediated by mu-opioid receptors. nih.gov In rats, nalbuphine has been evaluated for its reinforcing effects in a conditioned place preference (CPP) paradigm, which is a model used to study the rewarding properties of drugs. researchgate.netpvj.com.pk

Advanced Analytical Methodologies for Nalbuphine 3 Anthranilate Research

Development and Validation of Bioanalytical Techniques

Bioanalytical methods are fundamental to understanding the pharmacokinetic profile of Nalbuphine (B1235481) 3-anthranilate. The development and validation of these techniques ensure accurate and reliable measurement of the prodrug and its metabolites in complex biological matrices such as plasma and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of pharmaceuticals in biological fluids due to its high sensitivity and selectivity. A validated LC-MS/MS method enables the precise measurement of Nalbuphine 3-anthranilate, even at low concentrations.

The development of such a method involves several critical steps. Sample preparation typically begins with protein precipitation using acetonitrile, a simple and effective technique for cleaning the sample before injection. Chromatographic separation is then achieved on a reverse-phase column, such as a Kinetex Phenyl-Hexyl column. A gradient elution mobile phase, often composed of acetonitrile and an aqueous solution of ammonium acetate with formic acid, is used to separate the analyte from endogenous matrix components.

Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. For this compound, the precursor ion [M+H]⁺ would be selected, and specific product ions generated through collision-induced dissociation would be monitored. Drawing from established methods for nalbuphine, a similar approach would be adapted for its anthranilate ester. nih.gov The validation process for the method would assess linearity, accuracy, precision, recovery, and matrix effects to ensure reliable performance, with parameters expected to meet regulatory standards. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Specification |

|---|---|

| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | Kinetex Phenyl-Hexyl (50 × 2.1 mm, 1.7 μm) nih.gov |

| Mobile Phase | A: 0.1% Formic acid in 3 mM ammonium acetateB: Acetonitrile nih.gov |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | This compound: m/z 477.2 → [Product Ions]Nalbuphine (Metabolite): m/z 358.4 → 340.1 nih.gov |

| Internal Standard | Nalmefene (m/z 340.0 → 268.3) nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for separating a prodrug from its active metabolite. This is particularly important for studying the conversion kinetics of this compound to Nalbuphine. A stability-indicating HPLC method can resolve the parent compound from its degradation products and metabolites. researchgate.net

The method typically employs a C18 reverse-phase column, which separates compounds based on their hydrophobicity. researchgate.net As an ester, this compound is more lipophilic than its parent alcohol, Nalbuphine, and would thus exhibit a longer retention time under reverse-phase conditions. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as sodium acetate, to achieve optimal separation. researchgate.net UV detection is suitable as both the nalbuphine core and the anthranilate moiety possess chromophores that absorb UV light.

Table 2: Typical HPLC Conditions for Separation of this compound and Nalbuphine

| Parameter | Specification |

|---|---|

| Instrumentation | HPLC system with UV Detector |

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : 5 mM Sodium Acetate Buffer (pH 5.5) (60:40, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 210 nm researchgate.net |

| Expected Elution Order | 1. Nalbuphine2. This compound |

Spectroscopic and Chromatographic Techniques for Chemical Purity and Identity

Before biological studies can be undertaken, the chemical identity, structure, and purity of synthesized this compound must be unequivocally confirmed. This is accomplished using a combination of chromatographic and spectroscopic methods.

Chromatographic Purity: The purity of a synthesized batch of this compound is typically assessed using the HPLC-UV method described previously. The sample is analyzed, and the peak area of the compound is compared to the total area of all observed peaks in the chromatogram. A high-purity sample will show a single major peak with minimal contributions from impurities.

Spectroscopic Identity:

Mass Spectrometry (MS): Direct infusion or LC-MS analysis provides the molecular weight of the compound. For this compound, high-resolution mass spectrometry would be used to confirm the exact mass of the molecular ion, verifying its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the nalbuphine scaffold, as well as distinct aromatic proton signals from the newly incorporated anthranilate group. The successful formation of the ester linkage would be confirmed by shifts in the signals of adjacent protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule. The successful synthesis of this compound would be confirmed by the appearance of a strong absorption band characteristic of an ester carbonyl (C=O) group, typically in the range of 1700-1750 cm⁻¹, and the disappearance of the broad O-H stretch from the parent nalbuphine molecule. nih.gov

Table 3: Summary of Spectroscopic Data for Structural Confirmation of this compound

| Technique | Expected Key Finding |

|---|---|

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z ≈ 477.2 |

| ¹H NMR Spectroscopy | Presence of signals corresponding to both the nalbuphine core and the aromatic protons of the anthranilate moiety. |

| ¹³C NMR Spectroscopy | Presence of a signal for the ester carbonyl carbon (≈ 165-175 ppm) and carbons of the anthranilate ring. |

| IR Spectroscopy | Strong C=O stretching vibration (≈ 1700-1750 cm⁻¹) characteristic of an ester functional group. |

Computational Chemistry and in Silico Approaches in Nalbuphine 3 Anthranilate Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Nalbuphine (B1235481) 3-anthranilate, docking simulations are crucial for predicting how it and its active metabolite, Nalbuphine, will interact with opioid receptors, primarily the µ-opioid receptor (μOR) and κ-opioid receptor (KOR).

The process begins with obtaining the three-dimensional structures of the ligand (Nalbuphine 3-anthranilate) and the receptor, typically from crystallographic data available in databases like the Protein Data Bank (PDB). For instance, the crystal structure of the µOR in its active state (PDB ID: 5C1M) is a common choice for such simulations. plos.org Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to rank the most likely binding poses. nrfhh.com

For Nalbuphine, studies have identified key interactions within the μOR binding pocket. These include a charge-enhanced hydrogen bond between the protonated nitrogen of the ligand and the highly conserved aspartate residue D147 (D3.32), as well as hydrogen bonding with histidine H297 (H6.52). acs.org The aromatic portion of the molecule typically engages in hydrophobic interactions with surrounding residues. acs.org

When simulating the docking of this compound, a primary focus would be to determine if the bulkier anthranilate group causes steric hindrance or forms new, favorable interactions within the binding pocket. The docking scores would be compared with those of the parent compound, Nalbuphine, to predict relative binding affinities. A strong correlation between lower binding scores and higher experimental binding affinities has been established for various opioids. plos.org This predictive capability allows for the early assessment of a novel compound's potential receptor activity.

Table 1: Predicted Key Interactions for Nalbuphine at the µ-Opioid Receptor Binding Site

| Interacting Residue | Interaction Type | Predicted Role in Binding |

|---|---|---|

| Aspartate 147 (D3.32) | Ionic / Hydrogen Bond | Anchors the protonated amine of the ligand. acs.org |

| Histidine 297 (H6.52) | Hydrogen Bond | Mediates interaction, often via water molecules. acs.org |

| Tyrosine 326 (Y7.43) | Hydrogen Bond | Stabilizes the ligand in the binding pocket. |

| Methionine 151 (M3.36) | Hydrophobic | Contributes to the hydrophobic pocket. acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. stanford.edu Following the docking of this compound into an opioid receptor, MD simulations are employed to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the receptor upon binding.

An MD simulation begins with the docked complex, which is placed in a simulated physiological environment, typically a lipid bilayer surrounded by water molecules and ions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very small time steps. Long-timescale MD simulations, often on the order of microseconds or even milliseconds, are necessary to capture biologically relevant events. stanford.edu

Analysis of the MD trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in its initial docked pose or if it shifts to a different, more stable conformation.

Receptor Dynamics: How the receptor's structure changes in response to the ligand. For example, simulations have shown that agonist binding can break a key "3-7 lock" hydrogen bond between transmembrane helices 3 and 7, a crucial step in receptor activation. researchgate.netbenthamopenarchives.com

Role of Water: The function of individual water molecules in mediating hydrogen bonds between the ligand and the receptor. acs.org

Binding Free Energy: More advanced calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. dergipark.org.tr These methods provide insights into properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

For this compound, QC calculations would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the isolated molecule with high accuracy.

Calculate Atomic Charges: Determine the distribution of electron density across the molecule. dergipark.org.tr This information is vital for understanding electrostatic interactions with the receptor and for parameterizing the force fields used in MD simulations.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr This is particularly useful for predicting sites of potential metabolism, as enzymatic reactions are often driven by electrostatic interactions.

By applying these methods, researchers can gain a fundamental understanding of the intrinsic electronic properties of this compound, which govern its reactivity and its ability to form specific interactions with biological targets. semanticscholar.orgresearchgate.net

Predictive Modeling of Prodrug Metabolism and Pharmacokinetic Behavior

This compound is a prodrug, meaning it is designed to be an inactive precursor that is converted into the active drug, Nalbuphine, within the body. Computational modeling is instrumental in predicting this conversion and the subsequent pharmacokinetic (PK) profile.

The primary metabolic step for this prodrug would be the hydrolysis of the ester linkage to release Nalbuphine and anthranilic acid. Computational models can predict the susceptibility of this ester to hydrolysis by various human esterase enzymes.

Once Nalbuphine is released, its own extensive metabolism comes into play. In vitro studies have shown that Nalbuphine is metabolized primarily by UDP-glucuronosyltransferases (UGTs) and, to a lesser extent, by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Specifically, UGT2B7, UGT1A3, and UGT1A9 are responsible for glucuronidation, while CYP2C9 and CYP2C19 handle oxidative metabolism. researchgate.netdntb.gov.uanih.gov

Computational approaches to predict this behavior include:

Metabolite Prediction Software: Programs like MetaDrug or Meteor use rule-based systems and databases of known biotransformations to predict the likely metabolites of a parent compound. nih.govacs.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's organs and tissues. By incorporating data on absorption, distribution, metabolism, and excretion (ADME), these models can simulate the concentration-time profiles of both the prodrug and the active drug in various parts of the body. frontiersin.org

QSAR Models: Quantitative Structure-Activity Relationship models can be developed to predict the likelihood of a molecule being a substrate for specific metabolizing enzymes like CYPs or UGTs. nih.gov

Table 4: Known Metabolic Pathways of Nalbuphine

| Enzyme Family | Specific Isozyme | Metabolic Reaction |

|---|---|---|

| UGTs | UGT2B7, UGT1A3, UGT1A9 | Glucuronidation (major pathway). researchgate.netnih.gov |

Future Research Directions and Translational Perspectives for Nalbuphine 3 Anthranilate

Exploration of Novel Chemical Modifications for Targeted Delivery and Sustained Release

Future research into Nalbuphine (B1235481) 3-anthranilate should prioritize novel chemical modifications to achieve targeted delivery and sustained release, thereby enhancing its therapeutic efficacy and patient compliance. One promising avenue is the development of long-acting formulations that can maintain stable plasma concentrations of nalbuphine over an extended period. This could be achieved through the design of prodrugs that form a subcutaneous depot upon injection, allowing for sustained release of the active morphine metabolite.

Another area of exploration is the modification of Nalbuphine 3-anthranilate for incorporation into advanced drug delivery systems. For instance, the development of mucoadhesive buccal disks for controlled delivery of nalbuphine prodrugs has shown promise. The release rates from these disks are influenced by the drug's solubility and loading percentage. nih.gov Further research could optimize these formulations for this compound, potentially leading to non-invasive, patient-controlled analgesia.

Moreover, chemical modifications can be designed to facilitate targeted delivery to specific tissues or organs. This could involve conjugating this compound to targeting moieties that recognize specific receptors or transporters expressed on target cells. Such strategies could concentrate the drug at the site of action, minimizing systemic side effects.

Advanced Pharmacometric Modeling for Integrated Preclinical Data Analysis

Pharmacometric (PMX) modeling is a critical tool for the quantitative analysis of drug effects and to inform drug development decisions. nih.gov For this compound, advanced pharmacometric modeling can be employed to integrate diverse preclinical data, including pharmacokinetics (PK) and pharmacodynamics (PD), to predict its clinical performance.

Population pharmacokinetic (PPK) models can be developed to characterize the absorption, distribution, metabolism, and elimination of this compound and its active metabolite, nalbuphine. nih.gov These models can help identify key factors influencing drug exposure, such as patient demographics and organ function. For instance, a two-compartment model with allometric scaling has been used to describe the population PK of nalbuphine in infants. nih.gov Similar models could be adapted for this compound to optimize dosing regimens in various patient populations.

Furthermore, mechanistic models can be developed to link the pharmacokinetic profile of this compound to its pharmacological effects. A continuous intestinal absorption model with enterohepatic recycling has been used to predict the complex formation and elimination kinetics of nalbuphine and its metabolites. mdpi.com Such models can be invaluable for understanding the disposition of this compound and for predicting potential drug-drug interactions.

| Modeling Approach | Application for this compound | Potential Outcome |

| Population Pharmacokinetic (PPK) Modeling | Characterize variability in drug exposure among individuals. | Optimized dosing recommendations for different patient populations. |

| Mechanistic PK/PD Modeling | Link drug concentrations to analgesic and adverse effects. | Prediction of therapeutic window and safety margins. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate drug disposition in various physiological and pathological conditions. | Inform dosing in special populations (e.g., hepatic impairment). |

Comparative Research on Inter-Species Differences in Prodrug Metabolism and Bioavailability

The translation of preclinical findings to clinical success is often hampered by inter-species differences in drug metabolism and bioavailability. Therefore, comparative research on the metabolism and bioavailability of this compound in different animal species and humans is crucial for its development.

Studies on nalbuphine have already revealed significant inter-species variations in its disposition. mdpi.com For instance, the oral bioavailability of nalbuphine is low in humans due to extensive first-pass metabolism. nih.gov Prodrugs like this compound are designed to circumvent this issue. However, the enzymatic hydrolysis of the prodrug to release the active nalbuphine can also vary across species.

Future research should focus on in vitro and in vivo studies to compare the metabolic pathways and pharmacokinetic profiles of this compound in relevant preclinical species (e.g., rodents, non-human primates) and in human-derived systems (e.g., human liver microsomes). This will help in selecting the most appropriate animal models for preclinical efficacy and safety studies and in predicting the human pharmacokinetics of the prodrug.

| Species | Reported Nalbuphine Oral Bioavailability | Key Metabolic Enzymes |

| Human | 12-16% mdpi.com | UGT1A8, UGT2B7, CYP2C9, CYP2C19 mdpi.com |

| Rat | <1% - 2.7% mdpi.com | Not specified |

| Dog | Not specified | Not specified |

| Monkey | Not specified | Not specified |

Application of Multi-Target Ligand Design Principles to Nalbuphine Anthranilate Derivatives

The principle of multi-target ligand design, where a single molecule is engineered to interact with multiple biological targets, offers a promising strategy for developing novel therapeutics with enhanced efficacy and improved side-effect profiles. nih.govutas.edu.au Applying these principles to this compound derivatives could lead to the development of next-generation analgesics.

Nalbuphine itself has a multi-target profile, acting as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist. nih.govresearchgate.net This dual action is thought to contribute to its favorable safety profile. nih.gov Future research could explore modifications of the anthranilate promoiety or the nalbuphine scaffold to introduce additional pharmacological activities.

For example, derivatives could be designed to also interact with other receptors involved in pain modulation, such as the delta-opioid receptor or the nociceptin (B549756) receptor. nih.gov Another approach could be to incorporate pharmacophores that target non-opioid pathways, such as those involving inflammatory mediators or ion channels. The goal would be to create a single chemical entity that addresses multiple facets of the pain experience, potentially leading to synergistic analgesic effects and a reduction in opioid-related side effects.

Q & A

Q. What are the established synthetic pathways for Nalbuphine 3-anthranilate, and how can purity be validated?

this compound is synthesized via esterification of nalbuphine with anthranilic acid derivatives, typically using carbodiimide-based coupling agents. Critical steps include purification via column chromatography and recrystallization. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection, ensuring ≥95% purity, and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and stoichiometric ratios .

Q. What preclinical models are appropriate for evaluating the analgesic efficacy of this compound?

Rodent models (e.g., tail-flick test, von Frey filament assays) are standard for assessing opioid receptor-mediated analgesia. Ensure adherence to NIH guidelines for preclinical studies, including blinded randomization and sample size calculations. Baseline sensitivity measurements and post-administration time-course analyses are essential. Report results with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) to validate significance .

Q. How should researchers address solubility challenges in in vitro assays for this compound?

Use dimethyl sulfoxide (DMSO) as a primary solvent, with concentrations ≤0.1% to avoid cytotoxicity. For aqueous stability testing, employ phosphate-buffered saline (PBS) at physiological pH. Dynamic light scattering (DLS) can monitor aggregation, while mass spectrometry confirms compound integrity post-solubilization .

Advanced Research Questions

Q. How can conflicting in vitro versus in vivo pharmacokinetic data for this compound be resolved?

Discrepancies often arise from differences in metabolic enzymes (e.g., cytochrome P450 isoforms) or plasma protein binding. Conduct interspecies comparisons using liver microsome assays and parallel artificial membrane permeability assays (PAMPA). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro absorption-distribution-metabolism-excretion (ADME) data with in vivo plasma concentration profiles .

Q. What experimental designs mitigate bias in studies investigating this compound’s κ-opioid receptor selectivity?

Use radioligand binding assays with H-diprenorphine in transfected cell lines (e.g., CHO-K1 expressing human κ-, μ-, and δ-opioid receptors). Include negative controls (e.g., receptor knockout models) and competitive antagonists (e.g., nor-BNI for κ-opioid). Normalize data to protein concentration and report values with Hill coefficients to assess cooperative binding .

Q. How should researchers interpret contradictory findings in this compound’s anti-inflammatory versus analgesic effects?

Analyze dose-response curves across multiple endpoints (e.g., paw edema reduction vs. thermal latency). Use pathway-specific inhibitors (e.g., TLR4 antagonists) to isolate mechanisms. Meta-analyses of existing datasets, weighted by study quality (e.g., sample size, blinding), can identify confounding variables like route of administration or comorbidities in animal models .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for handling heterogeneous data in this compound toxicity studies?

Apply mixed-effects models to account for inter-individual variability in organ toxicity metrics (e.g., liver enzyme levels). Use Kaplan-Meier survival analysis for longitudinal toxicity data, and Cox proportional hazards models to adjust for covariates like age or baseline health .

Q. How can researchers optimize chiral resolution in chromatographic analyses of this compound metabolites?

Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Gradient elution with hexane:isopropanol (90:10 to 70:30) improves peak separation. Validate enantiomeric purity using circular dichroism (CD) spectroscopy .

Data Reproducibility and Reporting

Q. What minimal dataset criteria ensure reproducibility in this compound studies?

Include raw data for:

Q. How should conflicting receptor binding affinities from independent studies be reconciled?

Perform a systematic review using PRISMA guidelines to assess methodological variability (e.g., radioligand purity, incubation times). Conduct replication studies under standardized conditions, reporting both original and replicated values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.